N-(4-((5-Methyl-5h-Pyrrolo[3,2-D]pyrimidin-4-Yl)oxy)phenyl)-1h-Benzimidazol-2-Amine
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Overview
Description
TPKI-72 is a compound that has garnered significant interest in scientific research due to its role in various biochemical processes. It is known for its involvement in the phosphorylation of tau proteins, which are crucial in the study of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TPKI-72 involves the phosphorylation of tau proteins using specific protein kinases. The process typically includes the use of tau protein kinase I (TPKI) and tau protein kinase II (TPKII). TPKI is identical to glycogen synthase kinase 3 beta (GSK3β), while TPKII consists of a novel 23 kDa protein activator and a catalytic subunit identical to cyclin-dependent kinase 5 (CDK5) .
Industrial Production Methods: the preparation methods involve standard biochemical techniques for protein phosphorylation and purification .
Chemical Reactions Analysis
Types of Reactions: TPKI-72 undergoes phosphorylation reactions, which are crucial for its function. The phosphorylation of tau proteins by TPKI-72 leads to the formation of paired helical filaments, a hallmark of Alzheimer’s disease .
Common Reagents and Conditions: The common reagents used in the phosphorylation reactions include adenosine triphosphate (ATP) and specific protein kinases such as TPKI and TPKII. The reactions typically occur under physiological conditions, with the presence of tubulin enhancing the phosphorylation process .
Major Products Formed: The major products formed from the phosphorylation reactions involving TPKI-72 are hyperphosphorylated tau proteins, which are implicated in the formation of neurofibrillary tangles in Alzheimer’s disease .
Scientific Research Applications
TPKI-72 has several scientific research applications, particularly in the study of neurodegenerative diseases. It is used to investigate the mechanisms underlying tau protein phosphorylation and the formation of paired helical filaments. This research is crucial for understanding the pathophysiology of Alzheimer’s disease and developing potential therapeutic interventions .
Mechanism of Action
The mechanism of action of TPKI-72 involves the phosphorylation of tau proteins by TPKI and TPKII. TPKI, identical to glycogen synthase kinase 3 beta, phosphorylates tau proteins at specific sites, leading to the formation of paired helical filaments. TPKII enhances the action of TPKI, suggesting a cooperative role in the phosphorylation process .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to TPKI-72 include other protein kinases involved in tau phosphorylation, such as glycogen synthase kinase 3 alpha (GSK3α) and cyclin-dependent kinase 5 (CDK5) .
Uniqueness: TPKI-72 is unique due to its specific role in the phosphorylation of tau proteins and its involvement in the formation of paired helical filaments. This makes it a valuable tool in the study of neurodegenerative diseases, particularly Alzheimer’s disease .
Properties
Molecular Formula |
C20H16N6O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[4-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxyphenyl]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C20H16N6O/c1-26-11-10-17-18(26)19(22-12-21-17)27-14-8-6-13(7-9-14)23-20-24-15-4-2-3-5-16(15)25-20/h2-12H,1H3,(H2,23,24,25) |
InChI Key |
YXAQBFXRVSBMEL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=C(C=C3)NC4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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